molecular formula C20H35N3O3 B2550502 Tert-butyl N-[[8-[[(E)-4-(dimethylamino)but-2-enoyl]amino]spiro[3.4]octan-7-yl]methyl]carbamate CAS No. 2411336-04-2

Tert-butyl N-[[8-[[(E)-4-(dimethylamino)but-2-enoyl]amino]spiro[3.4]octan-7-yl]methyl]carbamate

Cat. No.: B2550502
CAS No.: 2411336-04-2
M. Wt: 365.518
InChI Key: AMUYIJYZKWKZEL-SOFGYWHQSA-N
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Description

Tert-butyl carbamates are a class of organic compounds that contain a carbamate group. They are used in a variety of applications, including as protecting groups for amines in organic synthesis .


Molecular Structure Analysis

The molecular structure of a tert-butyl carbamate generally consists of a carbamate group (O=C=O-N), with the nitrogen atom connected to a tert-butyl group (C(CH3)3) and an R group, which can be any alkyl or aryl group .


Chemical Reactions Analysis

Tert-butyl carbamates can undergo a variety of reactions. For example, they can be hydrolyzed to give the corresponding amines .


Physical and Chemical Properties Analysis

The physical and chemical properties of a tert-butyl carbamate would depend on its specific structure. For example, tert-butyl carbamates are generally stable under normal temperatures and pressures .

Mechanism of Action

The mechanism of action of a tert-butyl carbamate would depend on its specific structure and the context in which it is used. For example, if used as a protecting group in organic synthesis, it would prevent the amine from reacting until the protecting group is removed .

Safety and Hazards

Tert-butyl carbamates are generally considered safe for use in laboratory settings, but as with all chemicals, they should be handled with care. Safety data sheets should always be consulted for specific safety and handling information .

Future Directions

The future directions of research into tert-butyl carbamates could include the development of new synthetic methods, the exploration of new applications, and the study of their physical and chemical properties .

Properties

IUPAC Name

tert-butyl N-[[8-[[(E)-4-(dimethylamino)but-2-enoyl]amino]spiro[3.4]octan-7-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H35N3O3/c1-19(2,3)26-18(25)21-14-15-9-12-20(10-7-11-20)17(15)22-16(24)8-6-13-23(4)5/h6,8,15,17H,7,9-14H2,1-5H3,(H,21,25)(H,22,24)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMUYIJYZKWKZEL-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC2(C1NC(=O)C=CCN(C)C)CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCC1CCC2(C1NC(=O)/C=C/CN(C)C)CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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